molecular formula C22H23ClN4O2 B2607084 N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932530-03-5

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2607084
CAS No.: 932530-03-5
M. Wt: 410.9
InChI Key: GIMILPBVBGIHCJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[45]dec-1-en-8-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a chlorinated aromatic compound and a nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step typically requires an acetylating agent such as acetic anhydride and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
  • N-(2-bromophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
  • N-(2-fluorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Uniqueness

This compound is unique due to its specific chlorophenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-6-8-16(9-7-15)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMILPBVBGIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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